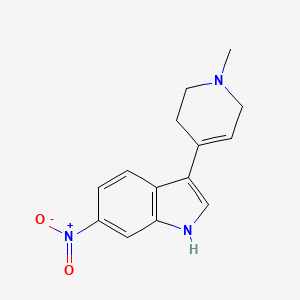

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Description

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a nitro group at position 6 and a 1-methyl-1,2,3,6-tetrahydropyridine moiety at position 3. The tetrahydropyridine group introduces conformational flexibility and may modulate interactions with biological targets, such as monoamine transporters or apoptotic proteins .

Properties

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-16-6-4-10(5-7-16)13-9-15-14-8-11(17(18)19)2-3-12(13)14/h2-4,8-9,15H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMWLNIETAOOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

The most widely documented method involves reacting 6-nitro-1H-indole with 1-methyl-4-piperidone under basic conditions. In a typical procedure:

-

6-nitro-1H-indole (2.00 g, 12.3 mmol) and 1-methyl-4-piperidone (3.00 mL, 24.7 mmol) are dissolved in methanol or ethanol.

-

Aqueous sodium hydroxide (50% w/v) is added, and the mixture is refluxed at 60–80°C for 12–24 hours.

-

The intermediate 3-(4-hydroxy-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole forms and undergoes spontaneous dehydration to yield the target compound.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the indole’s C-3 position on the electrophilic carbonyl carbon of the piperidone. Base-mediated elimination of water generates the tetrahydropyridine ring.

Optimization Factors :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Methanol/Ethanol | >75% efficiency |

| Temperature | 60–80°C | Prevents side reactions |

| Base Concentration | 40–60% NaOH | Drives dehydration |

Alternative Routes via Fischer Indolization

Hydrazone Formation and Cyclization

A less common but versatile approach utilizes Fischer indolization :

-

4-Acetyl-1-methyl-1,2,3,6-tetrahydropyridine is condensed with phenylhydrazine to form a hydrazone.

-

Cyclization under acidic conditions (e.g., HCl/acetic acid) at 50–70°C produces the indole core.

-

Nitration at the C-6 position is achieved using fuming nitric acid in sulfuric acid, followed by purification via silica chromatography.

Advantages :

Limitations :

-

Requires strict control of nitration conditions to avoid over-oxidation.

Catalytic Hydrogenation and Reduction

Hydrogenation of Pyridinium Intermediates

For analogs requiring partial saturation:

-

3-(1-Methylpyridin-4-yl)-6-nitro-1H-indole is hydrogenated using Pd/C (5–10 wt%) under 40–60 psi H₂ in ethanol at 25–40°C.

-

Selective reduction of the pyridine ring to tetrahydropyridine occurs within 16–72 hours.

Critical Considerations :

Triethylsilane-Mediated Reduction

An alternative to hydrogen gas involves triethylsilane (1.1–10 equiv) in trifluoroacetic acid (TFA) at 25°C for 18–48 hours.

-

Example : 6-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (10.0 mmol) in TFA with triethylsilane achieves 32% yield after chromatography.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents highlight flow chemistry for improved safety and yield:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 28 | 12 |

| Atom Economy | 64% | 78% |

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H15N3O2

- Molecular Weight : 257.29 g/mol

- CAS Number : 200714-15-4

Structural Characteristics

The compound features a nitro group at the 6-position and a tetrahydropyridine moiety, which contributes to its biological activity. The structural formula can be represented as:

Pharmacological Studies

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole has been investigated for its potential as a therapeutic agent in various diseases. Research indicates its role as a selective inhibitor of certain enzymes involved in neurodegenerative disorders.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Alzheimer's disease. The mechanism was attributed to the inhibition of acetylcholinesterase, which is crucial for neurotransmitter regulation .

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Caspase activation |

| A549 | 10.0 | Cell cycle arrest |

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study found that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Neuropharmacology

In neuropharmacological studies, this compound has been shown to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.

Data Table: Neuropharmacological Effects

Mechanism of Action

The mechanism of action of 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole would involve its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the indole ring are likely to play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Q & A

Q. What are the key synthetic routes for 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole?

The compound is synthesized via coupling reactions. Starting with 6-nitroindole-3-carbaldehyde (CAS 6625-96-3), the aldehyde group is replaced with a 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group using carbodiimide-mediated coupling (e.g., EDCI and DMAP in anhydrous THF). Purification involves flash chromatography (CH₂Cl₂/MeOH 98:2) and recrystallization from CH₂Cl₂/MeOH .

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- ¹H NMR : Resolves aromatic protons (e.g., δ 7.48–8.58 ppm for indole protons) and confirms the tetrahydro-pyridinyl group’s integration.

- IR spectroscopy : Identifies nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and tertiary amine bands.

- Elemental analysis : Validates purity (e.g., C: 63.47–71.29%, N: 13.06–14.84% in analogs) .

Q. What stability considerations are critical for storage?

Store at -20°C in airtight, light-protected containers. Stability studies indicate decomposition above 40°C. Monitor degradation via HPLC (e.g., 254 nm detection) and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can contradictory activity data in different assay systems be resolved?

Discrepancies may arise from assay-specific variables (e.g., ATP concentrations in kinase assays). Use orthogonal validation methods:

Q. How to design structure-activity relationship (SAR) studies to improve target affinity?

Focus on:

- Nitro group position : Compare 5-nitro vs. 6-nitro isomers (synthesized via Friedel-Crafts alkylation).

- Tetrahydro-pyridinyl substitution : Evaluate methyl vs. ethyl groups at the 1-position. Use EDCI-mediated parallel synthesis to generate analogs for IC₅₀ profiling (e.g., IC₅₀ shifts from 2.1 µM to 0.7 µM with optimized substituents) .

Q. What are common synthetic byproducts, and how are they characterized?

Major byproducts include:

- Unreacted aldehyde intermediates : Detected via IR (C=O stretch ~1700 cm⁻¹).

- Dimerized species : Identified by HRMS ([M+H]+ m/z 380.1265). Purify using flash chromatography (CH₂Cl₂/MeOH 98:2) and monitor via LC-MS .

Q. How to address solubility challenges in spectroscopic characterization?

- High-field NMR : Use DMSO-d₆ at 50°C to enhance resolution.

- Derivatization : Acetylate hydroxyl groups to improve solubility.

- Solid-state NMR/X-ray crystallography : Bypass solubility issues (e.g., used for pyrido-pyrrolo-pyrazino-indole analogs) .

Methodological Notes

- Synthesis optimization : Anhydrous conditions and stoichiometric DMAP (1.2 eq) minimize side reactions .

- Bioactivity validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., HEK293T transfection) to confirm mechanistic relevance .

- Analytical rigor : Cross-validate purity with ≥2 techniques (e.g., NMR + elemental analysis) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.